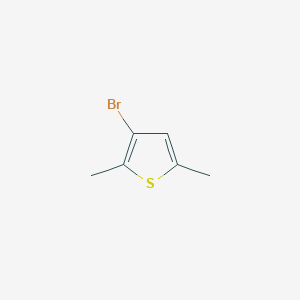

3-Bromo-2,5-dimethylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODXWHPNUCOZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348583 | |

| Record name | 3-bromo-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31819-37-1 | |

| Record name | 3-bromo-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2,5-dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-2,5-dimethylthiophene chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-2,5-dimethylthiophene

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a key heterocyclic building block in synthetic chemistry. The document is structured to deliver actionable insights for researchers, scientists, and professionals in drug development and materials science. We will explore its synthesis, physicochemical characteristics, spectroscopic profile, and critical reactivity patterns, with a focus on its application in forming complex molecular architectures. The guide emphasizes the causality behind experimental choices, particularly in widely-used transformations such as Suzuki cross-coupling and Grignard reactions, grounding theoretical knowledge in practical, field-proven applications.

Introduction: The Significance of the Thiophene Scaffold

Heterocyclic scaffolds are cornerstones of medicinal chemistry, with the thiophene ring being a particularly "privileged" structure.[1][2] Thiophene and its derivatives are bioisosteres of benzene rings and are integral to numerous FDA-approved drugs, exhibiting a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The structural versatility of the thiophene nucleus allows for fine-tuning of physicochemical properties, enhancing drug-receptor interactions and optimizing pharmacokinetic profiles.[5]

This compound (CAS No. 13140-59-9) emerges as a valuable synthetic intermediate. Its structure features a bromine atom at the 3-position, which is less reactive than the alpha-positions, and methyl groups at the 2- and 5-positions. This specific arrangement makes it an ideal substrate for introducing molecular diversity at the beta-position of the thiophene ring, a crucial strategy in the design of novel therapeutic agents and advanced organic materials like conductive polymers.[6] This guide will elucidate the chemical properties that make this compound a powerful tool in the synthetic chemist's arsenal.

Physicochemical and Safety Profile

A clear understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The key identifying and physical properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 13140-29-9 | [7][8][9] |

| Molecular Formula | C₆H₇BrS | [10] |

| Molecular Weight | 191.09 g/mol | [10][11] |

| Appearance | Liquid | |

| InChIKey | UODXWHPNUCOZEZ-UHFFFAOYSA-N | [10] |

| Canonical SMILES | CC1=CC(=C(S1)C)Br | [10] |

| Purity | Typically ≥95% | |

| Storage Conditions | 2-8°C, sealed in dry, keep in dark place |

Safety and Handling

According to its Safety Data Sheet (SDS) and GHS classifications, this compound is a hazardous substance requiring careful handling.[10][12]

-

GHS Pictogram: GHS07 (Exclamation mark)[12]

-

Signal Word: Warning[12]

-

Hazard Statements:

-

Precautionary Measures:

-

First Aid:

-

If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen.[13]

-

Skin Contact: Take off contaminated clothing and wash with soap and plenty of water.[13]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[13]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[13]

-

Synthesis and Spectroscopic Characterization

Synthesis Pathway

The synthesis of this compound is most commonly achieved through the direct electrophilic bromination of its precursor, 2,5-dimethylthiophene. The methyl groups at the alpha-positions (2 and 5) direct the incoming electrophile (bromine) to one of the vacant beta-positions (3 or 4). Due to symmetry, this results in a single primary product.

Experimental Protocol: Synthesis via Bromination

This protocol describes a general procedure for the bromination of 2,5-dimethylthiophene.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylthiophene (1.0 eq) in an anhydrous inert solvent (e.g., tetrahydrofuran or carbon tetrachloride) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the reaction's exothermicity and minimize potential side reactions.

-

Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.0-1.1 eq) in the same solvent and add it dropwise to the cooled thiophene solution over 30-60 minutes. The slow addition rate is essential for maintaining temperature control.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Profile

Accurate structural elucidation relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum is expected to be simple. It should feature two distinct singlets in the aliphatic region (around 2.2-2.5 ppm) corresponding to the two non-equivalent methyl groups at the C2 and C5 positions. A single singlet will appear in the aromatic region (around 6.5-7.0 ppm) for the lone proton at the C4 position.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals: two in the aliphatic region for the methyl carbons, and four in the aromatic region for the thiophene ring carbons (C2, C3, C4, C5). The carbon attached to the bromine (C3) will appear as a quaternary signal at a characteristic upfield shift compared to the other ring carbons. Experimental ¹³C NMR data is available in public databases.[10][14]

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective tool for confirming the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z 190 and 192 ([M]⁺ and [M+2]⁺) in an approximate 1:1 ratio, confirming the presence of one bromine atom.[10]

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its carbon-bromine bond, which serves as a handle for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is one of the most powerful and widely used methods for C-C bond formation. Thiophene bromides are excellent substrates for this reaction.[15][16] While direct literature for this compound is sparse, extensive studies on analogous structures like 2,5-dibromo-3-alkylthiophenes confirm the high efficiency of this transformation.[17][18][19] The reaction couples the thiophene with an organoboron species, typically an aryl or vinyl boronic acid, to create a biaryl or vinylated thiophene structure.

Expert Insights & Causality: The choice of catalyst, ligand, and base is paramount for a successful Suzuki coupling.

-

Catalyst System: A palladium(0) source is required. This is often generated in situ from a stable palladium(II) precatalyst like Pd(OAc)₂.

-

Ligand: For aryl halides, especially those that might be sterically hindered or electronically deactivated, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary. These ligands promote the crucial oxidative addition step of the catalytic cycle and facilitate the final reductive elimination.[20]

-

Base: A base, such as K₃PO₄ or K₂CO₃, is required to activate the boronic acid, forming a more nucleophilic "ate" complex which participates in the transmetalation step.[20]

General Protocol: Suzuki Cross-Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., SPhos, 2-10 mol%), and a powdered base (e.g., K₃PO₄, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

-

Reaction: Heat the mixture with vigorous stirring at 80-110°C for 4-24 hours, monitoring by TLC or GC-MS.

-

Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.

Grignard Reagent Formation and Reactivity

The carbon-bromine bond can be converted into a carbon-magnesium bond to form a Grignard reagent. This transformation inverts the polarity at the carbon atom, turning an electrophilic site into a potent nucleophilic one. This intermediate can then react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂, nitriles) to install diverse functional groups.

While the direct formation of a Grignard reagent from this compound follows standard procedures, an interesting and complex reactivity pattern has been observed for its oxidized derivative, this compound 1,1-dioxide. Reaction of this sulfone with Grignard reagents does not lead to simple substitution but results in a Michael-type addition followed by a cascade of reactions to form a complex heterotricycloheptane derivative.[21][22] This highlights the profound impact that oxidation of the sulfur atom has on the reactivity of the thiophene ring system, a crucial consideration for synthetic planning.

General Protocol: Grignard Reagent Formation

-

Setup: Place magnesium turnings (1.2-1.5 eq) in a flame-dried, three-necked flask under a strict inert atmosphere. Add a small crystal of iodine to activate the magnesium surface.

-

Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous THF via a dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by bubbling and a change in color.

-

Addition: Once initiated, add the remaining thiophene solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent, which appears as a grayish, cloudy solution.

-

Application: The freshly prepared Grignard reagent should be used immediately by adding the desired electrophile to the reaction flask, typically at a reduced temperature (e.g., 0°C or -78°C).

Conclusion

This compound is a strategically important building block whose value is defined by its well-characterized chemical properties. Its synthesis is straightforward, and its safety profile is manageable with standard laboratory precautions. The true utility of this compound is realized in its reactivity, where the C-Br bond serves as a versatile anchor point for sophisticated molecular engineering. Through cornerstone reactions like Suzuki cross-coupling and Grignard reagent formation, it provides reliable and efficient access to a wide range of complex 3-substituted thiophene derivatives. For researchers in drug discovery and materials science, a thorough understanding of these properties is essential for leveraging this compound to its full potential in the creation of novel, high-value molecules.

References

- National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- RSC Publishing. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- BenchChem.

- Cognizance Journal of Multidisciplinary Studies.

- K.T.H.M. College.

- Journal of Organic Chemistry. Reaction of this compound 1,1-dioxide with some Grignard reagents.

- ChemicalBook. This compound(WXC00917)

- Guidechem. This compound 31819-37-1 wiki.

- CymitQuimica. Safety Data Sheet - this compound.

- ACS Publications. Reaction of this compound 1,1-dioxide with some Grignard reagents.

- PubChem. This compound.

- Sigma-Aldrich. This compound.

- SpringerLink. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene.

- SpringerLink. Palladium(0)

- BenchChem.

- MDPI. Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects.

- CymitQuimica. This compound Chemical Properties.

- BenchChem. Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2,5-dichlorobenzaldehyde.

- SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts.

- PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.

- NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Applications of 2,5-Dimethylthiophene in Industry.

- PubChem. Perfluoro-2-(perfluoromethoxy)propanoic acid.

- Wellington Laboratories. Sodium perfluoro-2-methoxypropanoate (PMPA) (unlabeled) 50 µg/mL in methanol.

- Clearsynth. Perfluoro-2-methoxypropanoic acid.

- MDPI. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. kthmcollege.ac.in [kthmcollege.ac.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Perfluoro-2-(perfluoromethoxy)propanoic acid | C4HF7O3 | CID 13213330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. isotope.com [isotope.com]

- 9. clearsynth.com [clearsynth.com]

- 10. This compound | C6H7BrS | CID 638585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dspace-test.anu.edu.au [dspace-test.anu.edu.au]

- 16. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. psasir.upm.edu.my [psasir.upm.edu.my]

- 19. mdpi.com [mdpi.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Value of a Functionalized Thiophene Building Block

An In-Depth Technical Guide to 3-Bromo-2,5-dimethylthiophene (CAS: 31819-37-1)

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic organic compound that serves as a highly versatile and valuable intermediate in synthetic organic chemistry.[1][2] Its structure, featuring a thiophene core with methyl groups blocking the highly reactive α-positions (2- and 5-), directs synthetic transformations to the less-activated β-position (3-). This specific arrangement of a reactive bromine handle at the 3-position makes it a crucial synthon for introducing the 2,5-dimethylthien-3-yl moiety into more complex molecular architectures. This scaffold is of significant interest to the pharmaceutical industry, appearing in patented molecules investigated as inhibitors of viral replication and Factor Xa inhibitors.[3] This guide provides an in-depth exploration of its synthesis, core reactivity, and practical applications, grounded in established chemical principles and protocols.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties and hazards is the foundation of sound experimental design.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 31819-37-1 | [1][4] |

| Molecular Formula | C₆H₇BrS | [1][5] |

| Molecular Weight | 191.09 g/mol | [1][5] |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | [2] |

| XLogP3 | 3.1 | [3] |

| Storage | 2-8°C, sealed in dry, dark place | [6] |

Safety & Handling: A Mandate for Precaution

This compound is classified as a hazardous substance requiring careful handling in a controlled laboratory environment.

-

GHS Hazard Statements: H227 (Combustible liquid), H302 (Harmful if swallowed), H315 (Causes skin irritation).

-

GHS Pictograms: GHS07 (Exclamation mark).

-

Signal Word: Warning.

Core Handling Protocols:

-

Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[4]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4][7]

-

Keep away from heat, sparks, and open flames.[8] Take measures to prevent the buildup of electrostatic charge.[4]

-

In case of accidental contact, wash skin thoroughly with soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[4]

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[8]

Synthesis: Strategic Bromination of a Precursor

The synthesis of this compound is most logically achieved through the electrophilic bromination of its precursor, 2,5-dimethylthiophene. The methyl groups at the 2- and 5-positions sterically and electronically direct the incoming electrophile (bromine) to one of the two equivalent β-positions (3- or 4-), yielding the desired product with high regioselectivity.

Synthesis Workflow Diagram

Caption: Synthesis of the target compound via electrophilic bromination.

Experimental Protocol: Synthesis via NBS Bromination

This protocol is adapted from standard procedures for the regioselective bromination of activated aromatic compounds.[9] The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic; it provides a controlled, slow release of electrophilic bromine, minimizing over-bromination and side reactions compared to using elemental bromine (Br₂).

Materials & Equipment:

-

2,5-Dimethylthiophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (ACS Grade)

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Standard glassware for workup (separatory funnel, flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethylthiophene (1.0 eq) in acetonitrile to a concentration of approximately 0.5 M.

-

Cooling: Place the flask in an ice bath and stir the solution under a nitrogen atmosphere for 10-15 minutes to cool to 0°C.

-

Reagent Addition: Add NBS (1.05 eq) portion-wise to the stirred solution over 5 minutes. The slight excess of NBS ensures complete consumption of the starting material.

-

Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the resulting crude oil by silica gel column chromatography, typically using hexane as the eluent, to yield this compound as a colorless to slightly yellow liquid.

Core Reactivity: The Gateway to Molecular Complexity

The synthetic utility of this compound stems from the versatility of its carbon-bromine bond. This bond is readily transformed through several key organometallic reactions, establishing the compound as a cornerstone for building more complex molecules.

Reactivity Pathways Diagram

Caption: Key synthetic transformations of this compound.

Lithium-Halogen Exchange

This is arguably the most powerful transformation for this substrate. The reaction with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures results in a rapid and clean exchange of bromine for lithium.[10] This forms a potent in situ nucleophile (3-lithio-2,5-dimethylthiophene) that can react with a vast array of electrophiles.

Causality of Conditions:

-

Low Temperature (-78°C): Essential to prevent side reactions. At higher temperatures, the highly reactive thienyllithium intermediate can deprotonate the solvent or undergo undesired coupling reactions.[10]

-

Anhydrous Conditions: Organolithium reagents are extremely strong bases and will be instantly quenched by protic sources like water. All glassware must be flame-dried and solvents must be anhydrous.[10][11]

-

Choice of Reagent: While n-BuLi is common, tert-butyllithium (t-BuLi) can be advantageous for more sterically hindered or less reactive bromides due to its higher reactivity.[12]

Experimental Protocol: Lithiation and Quench with an Electrophile

-

Setup: To a flame-dried, three-necked flask under a positive pressure of argon or nitrogen, add this compound (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF) to a concentration of ~0.3 M.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath and stir for 15 minutes.

-

Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70°C.

-

Stirring: Stir the resulting mixture at -78°C for 30-60 minutes to ensure complete lithium-halogen exchange.[10]

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) (1.2 eq), either neat or dissolved in anhydrous THF, dropwise while maintaining the -78°C temperature.

-

Warming & Workup: After the addition, stir for another hour at -78°C before allowing the reaction to slowly warm to room temperature over several hours. Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.[10] Extract the product with an organic solvent, dry, and purify as needed.

Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In this context, it allows for the direct coupling of the 3-thienyl core with various aryl or vinyl boronic acids or esters. This is a primary method for synthesizing biaryl structures, which are prevalent in medicinal chemistry.[13][14]

Causality of Conditions:

-

Palladium(0) Catalyst: The active catalytic species that undergoes oxidative addition into the C-Br bond, initiating the catalytic cycle.[13]

-

Base (e.g., K₃PO₄, K₂CO₃): Required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the crucial transmetalation step.[15]

-

Solvent System: Often a mixture of an organic solvent (like 1,4-dioxane or toluene) and water is used to dissolve both the organic and inorganic reagents.[15]

Experimental Protocol: Suzuki Cross-Coupling with an Arylboronic Acid

-

Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₃PO₄ (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heating: Heat the reaction mixture with vigorous stirring to 80-100°C for 12-24 hours.[15] Monitor by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to isolate the 3-aryl-2,5-dimethylthiophene product.

Grignard Reagent Formation

Treatment with magnesium metal converts the bromide into the corresponding Grignard reagent, 3-(bromomagnesio)-2,5-dimethylthiophene. While less nucleophilic than the organolithium equivalent, Grignard reagents are highly effective for reacting with carbonyls and other electrophiles and are often more tolerant of certain functional groups.[16]

Causality of Conditions:

-

Activated Magnesium: Magnesium turnings must be activated (e.g., by crushing or using a crystal of iodine) to remove the passivating oxide layer and initiate the insertion reaction.[16]

-

Anhydrous Ether Solvents: THF or diethyl ether are crucial for solvating and stabilizing the Grignard reagent. The reaction is highly sensitive to moisture.[16]

Spectroscopic Characterization

Authenticating the structure of this compound and its derivatives relies on standard spectroscopic techniques.

| Technique | Expected Data/Features | Source(s) |

| ¹H NMR | Two singlets for the methyl groups (C2-CH₃ and C5-CH₃) and one singlet for the lone aromatic proton (H4). | [17][18] |

| ¹³C NMR | Six distinct carbon signals: two for the methyl groups, and four for the thiophene ring carbons (C2, C3, C4, C5). The carbon bearing the bromine (C3) will be shifted upfield relative to the other sp² carbons. | [5][19] |

| Mass Spec. | A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, indicative of the presence of one bromine atom. | [17] |

References

- Nikitidis, G., Gronowitz, S., Hallberg, A., & Stálhandske, C. (1991). Reaction of this compound 1,1-Dioxide with Some Grignard Reagents. The Formation of a Heterotricycloheptane Derivative. The Journal of Organic Chemistry, 56(13), 4064–4066. [Link]

- Wikipedia. (n.d.). 2,5-Dimethylthiophene. [Link]

- ACS Publications. (n.d.). Reaction of this compound 1,1-dioxide with some Grignard reagents.

- Iqbal, S., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 55. [Link]

- Parkway Scientific. (n.d.). YB-483 (31819-37-1, MFCD18451735). [Link]

- Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation with 2,5-Dimethylthiophene: A Guide for Chemical Synthesis. [Link]

- PubChem. (n.d.). This compound. [Link]

- ResearchGate. (2014). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. [Link]

- Fisher Scientific. (2009).

- ResearchGate. (n.d.). On the synthesis of 2,5-dihydrothiophene. [Link]

- JOCPR. (n.d.). A Novel Synthesis of 2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene. [Link]

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. [Link]

- Organic Syntheses. (n.d.). 3-bromothiophene. [Link]

- PubMed. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. [Link]

- Google Patents. (n.d.).

- PubChemLite. (n.d.). This compound (C6H7BrS). [Link]

- ResearchGate. (2021). How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. [Link]

- Semantic Scholar. (n.d.). Palladium(0)

- MDPI. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. [Link]

- SciSpace. (n.d.). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. [Link]

- Reddit. (2018).

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 31819-37-1|this compound: In Stock [parkwayscientific.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. This compound | C6H7BrS | CID 638585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 31819-37-1|this compound|BLD Pharm [bldpharm.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dspace-test.anu.edu.au [dspace-test.anu.edu.au]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. dev.spectrabase.com [dev.spectrabase.com]

A Guide to the Regioselective Synthesis of 3-Bromo-2,5-dimethylthiophene

Introduction: The Strategic Value of a Precisely Brominated Thiophene Core

In the landscape of medicinal chemistry and materials science, thiophene derivatives are indispensable scaffolds. Their unique electronic properties and ability to act as bioisosteres for phenyl rings have cemented their role in the development of novel therapeutics and organic electronics.[1][2] Among these, 3-Bromo-2,5-dimethylthiophene is a particularly valuable building block. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing further complexity through cross-coupling reactions, while the methyl groups at the 2- and 5-positions provide steric and electronic tuning, enhancing the metabolic stability and modulating the electronic character of the resulting molecules.

This guide provides an in-depth examination of the synthesis of this compound from its readily available precursor, 2,5-dimethylthiophene. We will move beyond a simple recitation of steps to explore the mechanistic rationale, the logic behind reagent selection, and the critical parameters that ensure a high-yield, regioselective transformation.

Part 1: Mechanistic Insights and Strategic Considerations

The synthesis hinges on the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.[3] The thiophene ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. However, the reactivity of the ring positions is not uniform; the positions adjacent to the sulfur atom (α-positions, C2 and C5) are significantly more nucleophilic and kinetically favored for substitution than the β-positions (C3 and C4).[4]

Direct bromination of unsubstituted thiophene, for instance, overwhelmingly yields 2-bromothiophene and subsequently 2,5-dibromothiophene.[5] Synthesizing the 3-bromo isomer requires a more nuanced, multi-step approach involving protection and selective dehalogenation.[5]

However, in the case of 2,5-dimethylthiophene, the synthetic problem is elegantly simplified. The two most reactive positions are blocked by methyl groups. These alkyl groups are activating and ortho-, para-directing. In the context of the thiophene ring, they further enhance the electron density of the remaining vacant positions (C3 and C4), making them prime targets for electrophilic attack. This inherent structural feature allows for a direct and highly regioselective bromination.

The Choice of Brominating Agent: N-Bromosuccinimide (NBS)

While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for the controlled bromination of activated aromatic and heterocyclic systems.[6][7]

Causality behind choosing NBS:

-

Safety and Handling: NBS is a crystalline solid that is significantly easier and safer to handle than volatile, highly corrosive liquid bromine.[6]

-

Controlled Stoichiometry: As a solid, NBS can be weighed accurately, allowing for precise control over the reaction stoichiometry to favor mono-bromination and minimize the formation of di-brominated byproducts.

-

Milder Reaction Conditions: Reactions with NBS can often be carried out under milder conditions than those with Br₂. It provides a low, constant concentration of bromine in the reaction mixture, which helps to prevent over-bromination.[8]

-

Mechanism: The mechanism of bromination with NBS in a polar solvent like acetic acid or chloroform is believed to involve the in-situ generation of an electrophilic bromine species (Br⁺).[9][10] The succinimide byproduct is easily removed during aqueous workup.

The combination of the substrate's inherent directing effects and the controlled electrophilicity of NBS makes this an efficient and highly regioselective transformation.

Part 2: Experimental Protocol for Synthesis

This protocol describes a reliable method for the laboratory-scale synthesis of this compound using N-Bromosuccinimide.

Table 1: Reagent and Material Specifications

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2,5-Dimethylthiophene | 638-02-8 | C₆H₈S | 112.21 | Colorless to light-yellow liquid, strong odor |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | 177.98 | White to off-white crystalline solid, light-sensitive |

| Chloroform (CHCl₃) | 67-66-3 | CHCl₃ | 119.38 | Colorless volatile liquid, sweet odor |

| Saturated Sodium Bicarbonate (aq) | 144-55-8 | NaHCO₃ | 84.01 | Aqueous solution for quenching |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | White crystalline solid, drying agent |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-dimethylthiophene (5.61 g, 50.0 mmol, 1.0 eq.).

-

Solvent Addition: Dissolve the starting material in 100 mL of chloroform. Stir the solution at room temperature until the thiophene is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Reagent Addition: While stirring vigorously, add N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 eq.) portion-wise over 15-20 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C. Using a slight excess of NBS ensures complete consumption of the starting material.

-

Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

-

Quenching: Upon completion, carefully pour the reaction mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts and quench any remaining NBS.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of chloroform.

-

Washing and Drying: Combine all organic layers and wash with 100 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the chloroform under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Visualizing the Workflow

Caption: Workflow for the synthesis of this compound.

Part 3: Product Characterization and Data

The successful synthesis of the target compound must be verified through analytical techniques. The physical and spectroscopic data for this compound are well-established.

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrS | [11] |

| Molecular Weight | 191.09 g/mol | [11] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 78-80 °C at 10 mmHg | |

| ¹H NMR (CDCl₃) | δ ~6.7 (s, 1H, H4), ~2.4 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃) ppm | |

| ¹³C NMR (CDCl₃) | δ ~135.2 (C2), ~131.8 (C5), ~125.1 (C4), ~107.9 (C3), ~14.9, ~14.5 (CH₃) ppm | |

| Expected Yield | > 85% |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and spectrometer frequency. The assignments are based on analogous structures and predictive models.

Interpreting the NMR Data

-

¹H NMR: The spectrum is expected to be simple. A singlet around 6.7 ppm corresponds to the single remaining proton on the thiophene ring at the C4 position. Two distinct singlets for the methyl groups will appear in the upfield region (around 2.3-2.4 ppm). The integration of these peaks should be in a 1:3:3 ratio.

-

¹³C NMR: The spectrum will show four signals for the aromatic carbons and two for the methyl carbons. The carbon directly attached to the bromine (C3) will be significantly shielded, appearing at a characteristic upfield shift around 107.9 ppm. The other ring carbons will appear in the typical aromatic region, and the two methyl carbons will be found at the high-field end of the spectrum.

Conclusion

The synthesis of this compound from 2,5-dimethylthiophene is a prime example of strategic, regiocontrolled synthesis. By leveraging the inherent directing effects of the methyl substituents that block the highly reactive α-positions, a direct and efficient bromination of the β-position can be achieved. The use of N-Bromosuccinimide provides a safe, scalable, and high-yielding method for this transformation, furnishing a valuable and versatile intermediate for applications in drug discovery and advanced materials development. This guide provides the foundational knowledge and a validated protocol for researchers to confidently execute this important synthesis.

References

- Supporting Information for Acetyl transfer reaction catalyzed by titania nanoparticles. Synlett.

- Hou, H.-X., Zhou, D.-G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Computational and Theoretical Chemistry, 113545.

- BenchChem. (2025). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. BenchChem.

- Hou, H.-X., Zhou, D.-G., & Li, R. (2022). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. OUCI.

- Wang, L., & Li, Y. (2005). Synthesis and characterization of 3-methylthiophene bromides.

- Sannigrahi, M., et al. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI.

- Zhang, Y.-Q., et al. (2017). A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene. Journal of Chemical and Pharmaceutical Research, 9(12), 180-182.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- SpectraBase. (2026). This compound [13C NMR]. Wiley.

- ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality?

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638585, this compound. PubChem.

- Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.

- Arsenyan, P., et al. (2010). A novel method for the bromination of thiophenes.

- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.

- Sheina, E., et al. (n.d.).

- ResearchGate. (2017). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions?

- Sannigrahi, M., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.

- Organic Syntheses. (n.d.). 3-bromothiophene. Organic Syntheses.

- Mitchell, R. H., & Zhai, D. (1997).

- Pullen, J. (2011). Bromination Mechanism. YouTube.

- StudySmarter. (2023).

- Ali, A., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 23(12), 3123.

- Reddit. (2015).

- Turnbull, K., & Ito, Y. (2005). Regioselective Synthesis of Para-Bromo Aromatic Compounds. Journal of the Chinese Chemical Society, 52(3), 575-578.

- Zhao, G., Alami, M., & Provot, O. (2017). Synthesis and Functionalization of 3-Bromo-2-(2-chlorovinyl)benzothiophenes as Molecular Tools. RSC Advances, 7(72), 45674-45683.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of 2,5-Dimethylthiophene in Industry. Inno Pharmchem.

- Al-Ghorbani, M., et al. (2020). Therapeutic importance of synthetic thiophene. Journal of Chemistry, 2020, 8853869.

Sources

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of bromination between thiophenes and NBS: A DFT investigation [ouci.dntb.gov.ua]

- 9. This compound | C6H7BrS | CID 638585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

3-Bromo-2,5-dimethylthiophene structural analysis and characterization

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-Bromo-2,5-dimethylthiophene

Abstract

This compound (CAS No: 31819-37-1) is a pivotal heterocyclic building block in the fields of medicinal chemistry and advanced materials science.[1][2] Its utility as a synthetic intermediate necessitates unambiguous structural verification and purity assessment to ensure the integrity of downstream applications. This guide provides a comprehensive, technically-grounded framework for the definitive characterization of this compound. We move beyond simple data reporting to explore the causality behind analytical method selection, offering field-proven protocols and integrated workflows. This document is intended for researchers, chemists, and quality control specialists who require a self-validating system for the structural elucidation of this compound and related heterocyclic molecules.

Foundational Analysis: Molecular Structure and Properties

Before delving into complex analytical techniques, a foundational understanding of the target molecule is critical. This compound is a substituted five-membered aromatic heterocycle. Its core properties dictate the appropriate analytical strategies.[1]

Caption: 2D Structure of this compound.

Table 1: Core Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₇BrS | PubChem[1] |

| Molecular Weight | 191.09 g/mol | PubChem[1] |

| Monoisotopic Mass | 189.94518 g/mol | SpectraBase[3] |

| CAS Number | 31819-37-1 | Sigma-Aldrich[4] |

| Physical Form | Liquid | Sigma-Aldrich[4] |

| Purity (Typical) | ≥95% | Sigma-Aldrich[4] |

Spectroscopic Fingerprinting: A Multi-Technique Approach

Spectroscopy provides the foundational data for structural confirmation. No single technique is sufficient; instead, a correlated approach using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating dataset for determining molecular connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Expertise & Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H NMR confirms the number and environment of protons, while ¹³C NMR provides a map of the carbon skeleton. The expected spectrum is simple and highly diagnostic. The single proton on the thiophene ring (H4) is expected to appear as a singlet, as it has no adjacent protons for coupling. Similarly, the two methyl groups at the C2 and C5 positions are chemically non-equivalent and should appear as two distinct singlets.

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[5]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire spectra with a spectral width of ~16 ppm.

-

Use a relaxation delay of 1.0 s and an acquisition time of 2.0 s.

-

Collect 16 scans for a good signal-to-noise ratio.[5]

-

-

¹³C NMR Acquisition:

-

Acquire spectra with a spectral width of ~250 ppm.

-

Use a relaxation delay of 2.0 s and an acquisition time of 1.0 s.

-

Collect 1024 scans with proton decoupling to enhance signal and simplify the spectrum.[5]

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decays (FIDs). Phase and baseline correct the resulting spectra.

Table 2: Predicted NMR Spectroscopic Data (CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.7-6.9 | Singlet | CH on thiophene ring (H4) |

| ~2.4 | Singlet | CH ₃ at C5 | |

| ~2.3 | Singlet | CH ₃ at C2 | |

| ¹³C | ~135-140 | Singlet | C -Br (C3) |

| ~130-135 | Singlet | C -CH₃ (C2 or C5) | |

| ~125-130 | Singlet | C -CH₃ (C5 or C2) | |

| ~120-125 | Singlet | C -H (C4) | |

| ~14-16 | Singlet | C H₃ | |

| ~13-15 | Singlet | C H₃ |

Note: Predicted shifts are based on typical values for substituted thiophenes. Actual values may vary slightly. Data for ¹³C is available on SpectraBase.[3]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: MS is essential for confirming the molecular weight and elemental formula. For a brominated compound, MS is particularly powerful due to the characteristic isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This provides definitive evidence for the presence of a single bromine atom. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for this compound, as it separates the analyte from volatile impurities before analysis.[5]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

Chromatographic Conditions:

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Use Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 50°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min. This ensures separation of components with different boiling points.[5]

-

Injection: Inject 1 µL with a split ratio of 20:1 to avoid overloading the column.

-

-

Mass Spectrometry Conditions:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Scan Range: Scan over a mass range of m/z 40-300 to capture the molecular ion and key fragments.[5]

-

Table 3: Predicted Mass Spectrometry Data (EI)

| m/z Value | Interpretation | Rationale |

|---|---|---|

| 190/192 | [M]⁺ Molecular Ion | Corresponds to C₆H₇⁷⁹BrS and C₆H₇⁸¹BrS. The ~1:1 ratio is the hallmark of a monobrominated compound. |

| 175/177 | [M-CH₃]⁺ | Loss of a methyl group, a common fragmentation pathway. |

| 111 | [M-Br]⁺ | Loss of the bromine radical, resulting in the C₆H₇S⁺ fragment. |

Infrared (IR) Spectroscopy: The Functional Group Identifier

Expertise & Causality: IR spectroscopy provides a rapid "fingerprint" of the molecule by identifying its functional groups and bond vibrations. While not as structurally definitive as NMR, it is an excellent tool for quick identity confirmation and for ruling out the presence of unexpected functional groups (e.g., C=O or O-H from oxidation or hydrolysis). For this compound, the key absorptions will be C-H stretches from the methyl groups and the aromatic ring, C=C stretches within the thiophene ring, and C-Br vibrations.[6][7]

Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: With a clean ATR crystal, perform a background scan to capture the spectrum of the ambient environment (air). This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place one to two drops of the liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Table 4: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

|---|---|---|

| ~3100 | C-H Stretch | Aromatic C-H on the thiophene ring. |

| 2950-2850 | C-H Stretch | Aliphatic C-H from the two methyl groups. |

| ~1550-1450 | C=C Stretch | Aromatic ring stretching vibrations. |

| ~1200-1000 | In-plane C-H Bending | Bending modes of ring and methyl C-H bonds. |

| ~700-500 | C-Br Stretch | Carbon-bromine bond vibration. |

Definitive Elucidation: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of spectroscopic techniques provides a robust and confident assignment of the molecular structure, single-crystal X-ray crystallography stands alone as the "gold standard" for the unambiguous determination of a molecule's three-dimensional structure in the solid state.[8][9] It provides precise, high-resolution data on bond lengths, bond angles, and the spatial arrangement of molecules relative to one another (intermolecular packing). This level of detail is critical for understanding structure-activity relationships and for absolute configuration assignment in chiral systems. Although this compound is a liquid at room temperature, crystallization at low temperatures or derivatization may yield suitable single crystals.

Sources

- 1. This compound | C6H7BrS | CID 638585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound | 31819-37-1 [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Understanding the effect of thiophene sulfur on brominated petroleum coke for elemental mercury capture from flue gases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data of 3-Bromo-2,5-dimethylthiophene (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 3-Bromo-2,5-dimethylthiophene

For professionals in research, chemical synthesis, and drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. This compound is a key substituted thiophene intermediate, and its characterization relies on a multi-technique spectroscopic approach. This guide provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of chemical spectroscopy.

Molecular Identity and Structure

The foundational step in any spectroscopic analysis is understanding the molecule's basic structural and physical properties.

-

IUPAC Name: this compound[1]

-

CAS Number: 31819-37-1[1]

-

Molecular Formula: C₆H₇BrS[1]

-

Molecular Weight: 191.09 g/mol [1]

-

Monoisotopic Mass: 189.94518 Da[1]

The structure consists of a five-membered thiophene ring, which is an aromatic heterocycle. It is substituted with two methyl groups at positions 2 and 5, and a bromine atom at position 3. The presence of these specific groups gives rise to a unique spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Interpretive Logic: The structure of this compound suggests three distinct proton environments:

-

The methyl group at position C2 (-CH₃).

-

The methyl group at position C5 (-CH₃).

-

The single proton on the thiophene ring at position C4 (Ar-H).

Due to the asymmetry created by the bromine at C3, the two methyl groups are chemically non-equivalent and should appear as two separate signals. The aromatic proton at C4 has no adjacent protons, so it is expected to be a singlet. Likewise, the protons of the methyl groups will also appear as singlets as there are no vicinal protons to couple with.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.4 | Singlet | 3H | C5-CH₃ |

| ~ 2.3 | Singlet | 3H | C2-CH₃ |

| ~ 6.7 | Singlet | 1H | C4-H |

Causality: The chemical shifts are influenced by the electronic environment. The aromatic proton (C4-H) is deshielded and appears downfield, which is typical for protons attached to an aromatic ring. The methyl protons are in the aliphatic region. The methyl group at C2 may be slightly influenced by the adjacent bromine atom, potentially causing a minor shift relative to the C5-methyl group.

¹³C NMR Spectroscopy

Interpretive Logic: The molecule has six unique carbon atoms, which should result in six distinct signals in a proton-decoupled ¹³C NMR spectrum:

-

Four carbons in the thiophene ring (C2, C3, C4, C5).

-

Two methyl carbons (C2-CH₃ and C5-CH₃).

The carbon attached to the bromine (C3) is expected to be significantly shifted upfield due to the heavy atom effect. The other ring carbons will have shifts typical for a substituted aromatic heterocycle.[2]

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 138 | C5 |

| ~ 132 | C2 |

| ~ 128 | C4 |

| ~ 110 | C3-Br |

| ~ 15 | C5-CH₃ |

| ~ 14 | C2-CH₃ |

Causality: The positions of the carbon signals are determined by their hybridization and the electronegativity of attached atoms. The sp²-hybridized carbons of the thiophene ring appear downfield (110-140 ppm), while the sp³-hybridized methyl carbons are upfield (~15 ppm). The carbon directly bonded to bromine (C3) is shielded and appears at a lower chemical shift than the other ring carbons.

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition (¹H NMR):

-

Acquire the spectrum with a spectral width of approximately 16 ppm.

-

Use a relaxation delay of 1.0 s and an acquisition time of at least 2.0 s.

-

Collect a minimum of 16 scans for a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Acquire the spectrum with a spectral width of approximately 250 ppm.

-

Use a relaxation delay of 2.0 s and an acquisition time of 1.0 s.

-

Collect a minimum of 1024 scans with proton decoupling to enhance the signal.

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Interpretive Logic: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. For this compound, we expect to see absorptions corresponding to C-H bonds (both aromatic and aliphatic) and vibrations of the thiophene ring.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 | Weak | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (from -CH₃ groups)[3] |

| ~ 1520 - 1450 | Medium | C=C Aromatic Ring Stretching[4] |

| ~ 1450 | Medium | CH₃ Asymmetric Bending |

| ~ 1375 | Medium | CH₃ Symmetric Bending |

| ~ 840 | Strong | C-H Out-of-plane Bending (trisubstituted thiophene)[4] |

| ~ 600 - 500 | Medium-Strong | C-Br Stretch |

Causality: The C-H stretching vibrations above 3000 cm⁻¹ are characteristic of hydrogens attached to sp² carbons (the aromatic ring), while those below 3000 cm⁻¹ are from hydrogens on sp³ carbons (the methyl groups).[3] The strong band around 840 cm⁻¹ is often diagnostic for the substitution pattern on the thiophene ring.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to ensure a high-quality spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Interpretive Logic: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the most critical feature is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 mass units.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (mass/charge) | Relative Intensity | Assignment |

| 192 | ~100% | [M+2]⁺ Molecular ion with ⁸¹Br |

| 190 | ~100% | [M]⁺ Molecular ion with ⁷⁹Br |

| 111 | Moderate | [M - Br]⁺ |

| 96 | Moderate | [M - Br - CH₃]⁺ |

Causality and Fragmentation: Upon electron ionization, the molecule loses an electron to form the molecular ion (M⁺) at m/z 190 and 192. This high-energy ion can then fragment. A common and favorable fragmentation pathway is the cleavage of the C-Br bond, which is relatively weak, to lose a bromine radical. This results in a fragment ion at m/z 111 ([C₆H₇S]⁺). Subsequent loss of a methyl radical from this fragment would lead to an ion at m/z 96.

Caption: Plausible fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

Chromatographic Conditions:

-

Column: A standard nonpolar capillary column (e.g., 30 m x 0.25 mm, DB-5 or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL injection volume with a split ratio (e.g., 50:1).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization: Electron Ionization at 70 eV.

-

Mass Range: Scan from m/z 40 to 500 to ensure capture of all relevant fragments and the molecular ion.

-

Source Temperature: ~230°C.

-

-

Data Analysis: Analyze the total ion chromatogram (TIC) to find the retention time of the compound. Examine the mass spectrum corresponding to that peak to identify the molecular ion and analyze the fragmentation pattern.

References

- SpectraBase. This compound. [Link]

- The Royal Society of Chemistry.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- PubChem. This compound. [Link]

- University of Colorado Boulder. Typical Proton NMR Chemical Shifts. [Link]

- AIST. Spectral Database for Organic Compounds (SDBS). [Link]

- PubChem. 3-Bromothiophene. [Link]

- Gable, K. Oregon State University. ¹³C NMR Chemical Shifts. [Link]

- PubChemLite. This compound (C6H7BrS). [Link]

- Gronowitz, S. The Infrared Absorption Spectra of Thiophene Derivatives. Arkiv för Kemi, 13, 239-249 (1958). [Link]

- Chemguide.

- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2,5-dimethylthiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,5-dimethylthiophene is a key heterocyclic building block in the fields of medicinal chemistry, organic electronics, and materials science. Its unique structural and electronic properties, stemming from the electron-rich thiophene ring, combined with the synthetically versatile carbon-bromine bond, make it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, an analysis of its reactivity, and a discussion of its applications, particularly in the context of drug discovery and development.

Physicochemical Properties

This compound is a combustible liquid under standard conditions.[1][2] While extensive experimental data on its physical properties is not widely published, a combination of vendor information and computational predictions provides a solid foundation for its handling and use in synthesis.[1][2][3]

| Property | Value/Description | Source(s) |

| CAS Number | 31819-37-1 | [1][2] |

| Molecular Formula | C₆H₇BrS | [1][2] |

| Molecular Weight | 191.09 g/mol | [1][2] |

| Physical Form | Liquid | [3] |

| Purity (Typical) | >95% | [3] |

| Storage | 2-8°C, in a dark, dry place | [3] |

| Solubility | Expected to be soluble in common organic solvents like chloroform, methanol, and dichloromethane. | [4] |

| Boiling Point | No experimental data available. | |

| Density | No experimental data available. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Estimated): Based on the analysis of related structures such as 2,5-dimethylthiophene and 3-bromothiophene, the following proton NMR spectrum is anticipated (in CDCl₃):

-

δ ~6.8-7.0 ppm (s, 1H): This singlet corresponds to the single proton on the thiophene ring at the C4 position. Its chemical shift is influenced by the electron-donating methyl groups and the deshielding effect of the bromine atom.

-

δ ~2.4 ppm (s, 3H): This singlet is attributed to the methyl protons at the C2 position.

-

δ ~2.2 ppm (s, 3H): This singlet corresponds to the methyl protons at the C5 position.

¹³C NMR: The carbon NMR spectrum provides further structural confirmation.[2][5]

-

C4: The carbon bearing the single proton.

-

C2 & C5: The carbons attached to the methyl groups.

-

C3: The carbon atom bonded to the bromine, which will be significantly shifted due to the halogen's electronegativity.

-

Methyl Carbons: The signals for the two methyl group carbons.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 2,5-dimethylthiophene. The methyl groups at the 2- and 5-positions direct the bromination to one of the two equivalent β-positions (C3 or C4). N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it is easier to handle than elemental bromine and often leads to higher yields with fewer byproducts.[1][6]

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is an adapted method based on standard procedures for the bromination of substituted thiophenes.[6]

Materials:

-

2,5-Dimethylthiophene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Water

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane (for chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Nitrogen or Argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethylthiophene (1 equivalent) in acetonitrile under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution. It is crucial to maintain the temperature at 0°C during the addition to control the reaction's exothermicity and selectivity.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with hexane to obtain pure this compound.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the reactivity of its C-Br bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functional groups at the 3-position of the thiophene ring, a crucial step in the synthesis of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki Coupling: The reaction of this compound with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base is a powerful method for forming new carbon-carbon bonds. This is widely used to create biaryl structures, which are common motifs in pharmaceuticals.[7]

-

Stille Coupling: This reaction involves the coupling of the bromothiophene with an organotin compound, also catalyzed by palladium. Stille couplings are known for their tolerance of a wide range of functional groups.

-

Heck Reaction: The Heck reaction couples the bromothiophene with an alkene to form a substituted alkene. This is a valuable tool for elongating carbon chains and introducing vinyl groups.

Diagram of Key Cross-Coupling Reactions

Sources

- 1. jocpr.com [jocpr.com]

- 2. This compound | C6H7BrS | CID 638585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN111763194A - Preparation method of 2-bromothiophene - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-2,5-dimethylthiophene: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,5-dimethylthiophene is a strategically important heterocyclic building block in the fields of organic synthesis, materials science, and medicinal chemistry. As a substituted thiophene, its unique electronic properties and versatile reactivity make it a valuable precursor for the synthesis of complex molecular architectures. The thiophene nucleus is a well-recognized isostere for the benzene ring in drug design, often imparting favorable pharmacokinetic properties. The presence of a bromine atom at the 3-position, flanked by two methyl groups at the electron-rich α-positions, provides a specific and highly useful handle for a variety of chemical transformations.

This technical guide provides a comprehensive overview of this compound, detailing its core properties, a robust synthesis protocol, key reaction pathways, and its applications as an intermediate in the development of novel therapeutics. The information herein is curated to provide both foundational knowledge and practical, field-proven insights for laboratory professionals.

Core Molecular Properties

A clear understanding of the fundamental physicochemical properties of a reagent is critical for its proper handling, storage, and use in chemical synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇BrS | [1][2] |

| Molecular Weight | 191.09 g/mol | [1][2] |

| CAS Number | 31819-37-1 | [1][2] |

| Appearance | Liquid | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,5-dimethyl-3-bromothiophene | [1] |

| Purity | Typically ≥95% | [3][4] |

| Storage | 2-8°C, sealed in dry, dark place | [3] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the electrophilic aromatic bromination of its precursor, 2,5-dimethylthiophene.

Reaction Principle: Electrophilic Aromatic Substitution

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The positions adjacent to the sulfur atom (α-positions, C2 and C5) are the most activated and sterically accessible. However, since both α-positions are blocked by methyl groups in the starting material (2,5-dimethylthiophene), the electrophilic attack is directed to one of the remaining β-positions (C3 or C4). N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a source of electrophilic bromine (Br⁺) under mild conditions, offering high selectivity and minimizing the formation of poly-brominated byproducts.

The workflow for this synthesis is outlined below:

Caption: Synthetic workflow for the bromination of 2,5-dimethylthiophene.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the bromination of activated thiophene substrates.

Materials & Equipment:

-

2,5-Dimethylthiophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Deionized Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2,5-dimethylthiophene (1.0 eq) and dissolve it in anhydrous acetonitrile (to achieve a concentration of approx. 0.5 M).

-